molecular formula C16H17FN4O B2477011 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797222-41-3

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B2477011
CAS No.: 1797222-41-3
M. Wt: 300.337
InChI Key: LXMKKFKLXVLJQT-UHFFFAOYSA-N
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Description

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine moiety. The final step involves the attachment of the benzamide group. Specific reaction conditions, such as the use of trifluoroacetic acid as a catalyst, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrimidine-containing molecules. Examples include:

  • 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
  • 2-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Uniqueness

What sets 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide apart is the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c17-13-6-2-1-5-12(13)16(22)19-11-14-18-8-7-15(20-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMKKFKLXVLJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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